molecular formula C15H13ClO3 B1449834 (3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone CAS No. 938458-66-3

(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone

Cat. No. B1449834
M. Wt: 276.71 g/mol
InChI Key: WVZZHKAJJKAHHV-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 938458-66-3 . It has a molecular weight of 276.72 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13ClO3/c1-18-10-19-14-7-5-11(6-8-14)15(17)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone” is a liquid at room temperature . It has a molecular weight of 276.72 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Antimicrobial Activity

  • Molecular Docking and Antimicrobial Activity : Research on similar molecules like 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine-4-yl) methanone (CPPPM) has shown antibacterial and antifungal effects. This involves molecular docking simulation and highlights its potential in antimicrobial applications (Sivakumar et al., 2021).

Anticancer Potential

  • Tubulin Polymerization Inhibition and Apoptosis Induction : Compounds like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have been found to inhibit tubulin polymerization, arrest cancer cells in G2/M phase, and induce apoptosis. This demonstrates its potential as an anticancer therapeutic agent (Magalhães et al., 2013).

Crystal Structure Analysis

  • Molecular Structure and Crystal Packing : Studies on similar compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4chlorophenyl) methanone, provide insights into their molecular structures and crystal packing. This is significant for understanding the physical and chemical properties of such compounds (Lakshminarayana et al., 2018).

Supramolecular Architecture

  • Non-covalent Interactions in Crystal Packing : Examination of crystal packing in derivatives of similar molecules, like 1,2,4-oxadiazole derivatives, reveals the functional role of non-covalent interactions in their supramolecular architectures. This has implications for the design of materials and drugs (Sharma et al., 2019).

Synthesis and Characterization

  • Synthesis and Evaluation of Biological Activities : Derivatives like (3,4-dichlorophenyl)-3-(substituted phenyl)bicyclo methanones have been synthesized and evaluated for their antimicrobial and antioxidant activities, showcasing the chemical versatility and potential applications in these areas (Thirunarayanan, 2016).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone" . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as hazards associated with the compound.

properties

IUPAC Name

(3-chlorophenyl)-[4-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-10-19-14-7-5-11(6-8-14)15(17)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZZHKAJJKAHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650776
Record name (3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone

CAS RN

938458-66-3
Record name (3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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